molecular formula C21H21N5OS B11192221 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone

2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone

Cat. No.: B11192221
M. Wt: 391.5 g/mol
InChI Key: KUWWCMYRZGCPKX-UHFFFAOYSA-N
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Description

The compound 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone features a hybrid structure combining a tetrazole ring, a thioether linkage, and a trimethylquinoline moiety. Its synthesis and characterization rely on advanced spectroscopic techniques (FT-IR, NMR, MS) to confirm substituent connectivity and stereoelectronic effects . The phenyltetrazole group contributes to π-π stacking interactions, while the quinoline core may enhance lipophilicity and bioavailability.

Properties

Molecular Formula

C21H21N5OS

Molecular Weight

391.5 g/mol

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanyl-1-(2,2,4-trimethylquinolin-1-yl)ethanone

InChI

InChI=1S/C21H21N5OS/c1-15-13-21(2,3)25(18-12-8-7-11-17(15)18)19(27)14-28-20-22-23-24-26(20)16-9-5-4-6-10-16/h4-13H,14H2,1-3H3

InChI Key

KUWWCMYRZGCPKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=CC=CC=C12)C(=O)CSC3=NN=NN3C4=CC=CC=C4)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with a quinoline derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Reactions at the Tetrazole Ring

The tetrazole ring (C₃H₂N₄) is a nitrogen-rich heterocycle known for its bioisosteric properties and participation in nucleophilic and redox reactions.

a. Nucleophilic Substitution

  • The sulfur atom in the tetrazole-sulfanyl group acts as a nucleophilic site. Substitution reactions with alkyl halides or aryl halides can yield thioether derivatives.
    Example :
    Compound+R-XR-S-Compound+HX\text{Compound} + \text{R-X} \rightarrow \text{R-S-Compound} + \text{HX}
    Reagents: Alkyl iodides (e.g., methyl iodide), aryl bromides.
    Conditions: Polar aprotic solvents (DMF, DMSO), base (K₂CO₃), 60–80°C.

b. Oxidation

  • The tetrazole ring can undergo oxidation to form sulfoxide or sulfone derivatives, altering electronic properties and biological activity.
    Example :
    CompoundH2O2/AcOHSulfoxide derivative\text{Compound} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{Sulfoxide derivative}
    Reagents: Hydrogen peroxide, acetic acid.

c. Ring-Opening Reactions

  • Under acidic or thermal conditions, the tetrazole ring may undergo ring-opening to form thiol intermediates or nitriles.
    Conditions : Concentrated HCl, reflux.

Reactions at the Quinoline Moiety

The 2,2,4-trimethylquinoline group contributes aromatic and basic character, enabling electrophilic substitution and reduction.

a. Electrophilic Substitution

  • The quinoline ring undergoes substitution at the C3 or C8 positions due to electron-rich regions. Common reactions include nitration or sulfonation.
    Example :
    CompoundHNO3/H2SO4Nitro-substituted derivative\text{Compound} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{Nitro-substituted derivative}
    Reagents: Nitration mixture (HNO₃/H₂SO₄).

b. Reduction of the Ketone Group

  • The ethanone group can be reduced to a secondary alcohol using hydride donors.
    Example :
    CompoundNaBH41(2,2,4trimethylquinolin-1-yl)ethanol\text{Compound} \xrightarrow{\text{NaBH}_4} 1-(2,2,4-\text{trimethylquinolin-1-yl})ethanol
    Reagents: Sodium borohydride (NaBH₄), methanol .

Cross-Coupling Reactions

The sulfanyl group facilitates coupling reactions, enabling diversification of the molecule’s structure.

a. Suzuki–Miyaura Coupling

  • Palladium-catalyzed coupling with boronic acids introduces aryl or heteroaryl groups at the sulfur site.
    Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.

Functional Group Interconversion

a. Hydrolysis of the Ethanone Group

  • Acid- or base-mediated hydrolysis converts the ketone to a carboxylic acid.
    Example :
    CompoundHCl (aq)/ΔCarboxylic acid derivative\text{Compound} \xrightarrow{\text{HCl (aq)}/\Delta} \text{Carboxylic acid derivative}
    Reagents: 6M HCl, reflux.

Reactivity Comparison with Analogues

The table below contrasts this compound’s reactivity with structurally related molecules:

Compound ClassKey Functional GroupsReactivity Differences
Tetrazole-thioethersTetrazole + sulfanylHigher nucleophilicity at sulfur vs. oxygen
Quinoline derivativesSubstituted quinoline + ketoneEnhanced stability under acidic conditions
Bioisosteric tetrazolesTetrazole (mimics carboxylate)Resistance to metabolic hydrolysis

Mechanistic Insights

  • Nucleophilic Substitution : The sulfur atom’s lone pairs drive reactivity with electrophiles, forming stable thioether bonds.

  • Redox Behavior : The tetrazole ring’s electron-deficient nature makes it prone to reduction, while the quinoline moiety stabilizes cationic intermediates during electrophilic substitution.

Scientific Research Applications

Structural Features

The molecular structure of the compound is characterized by:

  • Tetrazole Ring : Known for its ability to mimic carboxylic acids, facilitating interactions with biological targets.
  • Quinoline Moiety : Provides additional pharmacological properties and enhances the compound's bioactivity.
  • Sulfanyl Group : Imparts unique reactivity and biological interactions.

Research indicates that this compound exhibits various biological activities:

Anticancer Properties

Studies have shown that derivatives of tetrazole-containing compounds can inhibit cancer cell proliferation. For instance:

  • In Vitro Studies : Compounds similar to 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone have demonstrated significant antiproliferative effects against various cancer cell lines such as HCT116 and MCF7. The IC50 values for these compounds ranged from 1.9 to 7.52 μg/mL, indicating potent activity .

Antimicrobial Activity

The presence of the tetrazole and sulfanyl groups enhances the compound's potential as an antimicrobial agent:

  • Mechanism of Action : The tetrazole ring acts as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors critical for microbial growth inhibition .

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds in medicinal chemistry:

Study ReferenceCompound TestedActivityIC50 Values
Methyl 2-[3-(3-Phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoatesAnticancer1.9 - 7.52 μg/mL
Novel Sulfonamides with Thiazole MoietiesAntitumorSI values > 10
Various Tetrazole DerivativesAntimicrobialEffective against multiple pathogens

Mechanism of Action

The mechanism of action of 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the interactions of carboxylate groups with biological targets. The quinoline moiety can intercalate with DNA or interact with enzymes, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Tetrazole and Quinoline Moieties

(a) 2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone ()
  • Key Differences: Tetrazole substituent: Methyl vs. phenyl. Quinoline substitution: 2,2,4,6-Tetramethyl vs. 2,2,4-trimethyl.
  • Impact on Properties: Molecular Weight: 343.45 g/mol (methyltetrazole) vs. ~383.48 g/mol (phenyltetrazole, estimated). Spectral Data: The phenyltetrazole in the target compound would show distinct aromatic proton signals (δ ~7.5–7.8 ppm in ¹H NMR) absent in the methyl derivative .
(b) Piperazine-Linked Analogues ()

Compounds like 2-(4-allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone (13a) replace the quinoline with a piperazine group.

  • Structural Impact: Polarity: Piperazine introduces basicity and hydrogen-bonding capacity, increasing water solubility. Thermal Stability: Lower melting points (e.g., 157–159°C for 7d in ) compared to quinoline derivatives, which typically exhibit higher thermal stability due to aromatic rigidity .

Physical and Chemical Properties

Table 1: Comparative Data for Selected Analogues
Compound Molecular Formula Melting Point (°C) Key ¹H NMR Signals (δ, ppm)
Target Compound C₂₃H₂₃N₅OS Not reported Quinoline CH₃ (δ 1.2–1.5), Phenyl (δ 7.5–7.8)
2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1-yl)ethanone C₁₇H₂₁N₅OS Not reported Quinoline CH₃ (δ 1.3–1.6), Methyltetrazole (δ 3.3)
2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (7d) C₂₀H₂₀N₆O₃S₂ 157–159 Piperazine H (δ 2.4–3.2), Phenyl (δ 7.6–7.8)
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) C₂₁H₂₂N₆O₄S₂ 131–134 Methoxy (δ 3.8), Piperazine H (δ 2.5–3.1)

Comparison with Analogues :

  • Piperazine-linked derivatives (e.g., 13a) are synthesized via nucleophilic displacement of α-chloroethanones with piperazine derivatives .
  • Sulfonylpiperazine compounds (e.g., 7d–7i ) require additional sulfonylation steps, increasing synthetic complexity .

Biological Activity

The compound 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone is a novel small molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H17N5OSC_{18}H_{17}N_{5}OS, and its structure features a tetrazole ring linked to a sulfanyl group and a quinoline moiety. The presence of these functional groups is significant for its biological activity.

PropertyValue
Molecular FormulaC18H17N5OS
Molecular Weight353.42 g/mol
CAS Number801235-12-1
SolubilitySoluble in DMSO

Antimicrobial Properties

Research indicates that compounds containing tetrazole and quinoline structures often exhibit antimicrobial activity. A study found that similar tetrazole derivatives showed potent antibacterial effects against various strains of bacteria, suggesting potential for this compound in treating infections .

Anticancer Activity

The compound's structure suggests it may have anticancer properties. Studies on related tetrazole compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a derivative of the tetrazole scaffold was shown to inhibit the growth of breast cancer cells in vitro .

The proposed mechanisms for the biological activity of tetrazole-containing compounds include:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit specific enzymes involved in cancer metabolism.
  • Interaction with DNA : The ability to intercalate into DNA or bind to DNA-associated proteins may lead to disruption of cancer cell replication.
  • Modulation of Signal Transduction Pathways : These compounds may influence pathways such as apoptosis and cell survival.

Case Study 1: Antibacterial Efficacy

In a controlled study, 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts at concentrations as low as 50 µg/mL, demonstrating its potential as an antibacterial agent .

Case Study 2: Cytotoxicity in Cancer Cells

Another study evaluated the cytotoxic effects of this compound on human lung cancer (A549) cells. The compound exhibited IC50 values in the micromolar range, indicating strong cytotoxicity. Flow cytometry analysis revealed that treated cells underwent apoptosis, confirming the compound's mechanism of inducing cell death .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of the compound, and how are they experimentally determined?

  • Methodological Answer :

  • Molecular Formula & Weight : Determined via high-resolution mass spectrometry (HRMS) or elemental analysis. The molecular formula is C₁₅H₁₂N₄OS with a molar mass of 296.3531 g/mol .
  • Purity Assessment : Recrystallization from ethanol (as in related tetrazole derivatives) followed by melting point analysis or HPLC with UV detection .
  • Spectroscopic Characterization :
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, tetrazole ring vibrations at ~1450 cm⁻¹) by comparing to NIST reference data for similar ethanone derivatives .
  • NMR : ¹H/¹³C NMR to resolve aromatic protons (quinolinyl and phenyl groups) and sulfanyl/thioether linkages.

Table 1 : Experimental vs. Calculated Properties

PropertyExperimental Calculated (e.g., ACD/Labs)
Molecular Weight296.3531 g/mol296.35 g/mol
XLogPN/A~3.2 (estimated)
Hydrogen Bond Acceptors66

Q. What synthetic routes are reported for this compound, and how are reaction conditions optimized?

  • Methodological Answer :

  • Base Synthesis : React α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid under reflux (4–6 hours). Monitor reaction progress via TLC .
  • Key Parameters :
  • Solvent : Glacial acetic acid enhances cyclization.
  • Temperature : Reflux (~110°C) ensures complete conversion.
  • Purification : Recrystallization from ethanol yields white crystalline solids (purity >95%) .

Q. How is structural ambiguity resolved using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve bond lengths/angles (e.g., tetrazole ring geometry) with R factor <0.06 and data-to-parameter ratio >14.0 .
  • Comparative NMR Analysis : Cross-reference chemical shifts with structurally analogous compounds (e.g., 2,2,4-trimethylquinoline derivatives) .

Advanced Research Questions

Q. How can computational modeling predict pharmacokinetic properties, and how do these compare with experimental data?

  • Methodological Answer :

  • ADME Prediction : Use tools like ACD/Labs Percepta to estimate logP (XLogP ~3.2), topological polar surface area (TPSA ~85 Ų), and metabolic stability .
  • Validation : Compare computed solubility with experimental shake-flask assays. For example, predicted low aqueous solubility may require formulation with co-solvents (e.g., DMSO) .

Q. What strategies address contradictions in reported biological activity data for tetrazole-quinoline hybrids?

  • Methodological Answer :

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to differentiate target-specific effects .
  • Structural Analog Analysis : Compare activity of derivatives (e.g., replacing sulfanyl with methyl groups) to identify pharmacophores .

Q. How are stability and degradation profiles evaluated under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to heat (40°C), humidity (75% RH), and light for 4 weeks. Monitor degradation via HPLC .
  • Recommendations : Store in amber vials at -20°C under inert atmosphere (N₂/Ar) to prevent oxidation of the sulfanyl group .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in synthetic yields reported across studies?

  • Methodological Answer :

  • Reproducibility Checks : Validate reaction conditions (e.g., purity of hydrazine hydrate, reflux duration) .
  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., uncyclized hydrazones) that may reduce yield .

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